Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

Catalog No.
S823547
CAS No.
58280-31-2
M.F
C26H16N2O2S2Zn
M. Wt
517.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

CAS Number

58280-31-2

Product Name

Bis[2-(2-benzothiazolyl)phenolato]zinc(II)

IUPAC Name

zinc;2-(1,3-benzothiazol-2-yl)phenolate

Molecular Formula

C26H16N2O2S2Zn

Molecular Weight

517.9 g/mol

InChI

InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2

InChI Key

CJGUQZGGEUNPFQ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O.[Zn]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2]

Bis[2-(2-benzothiazolyl)phenolato]zinc(II), commonly referred to as Zinc(II) bis(2-benzothiazolylphenolate), is an organometallic compound with the chemical formula C26_{26}H16_{16}N2_2O2_2S2_2Zn. This compound appears as a light yellow to green powder and has a molecular weight of approximately 517.94 g/mol. It is well-known for its applications in organic light-emitting diodes (OLEDs) and serves as an effective electron transport layer material due to its excellent electroluminescent properties .

Here's what we do know:

  • Chemical Structure and Potential Properties: The molecule contains zinc(II) coordinated by two bidentate ligands, each composed of a 2-(2-benzothiazolyl)phenol group. This structure suggests potential for applications that involve Lewis acid-base chemistry or metal-ligand interactions. However, specific research on these properties haven't been widely documented.

Further exploration might be required to uncover the specific research areas where Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is being investigated.

  • Availability: Several chemical suppliers offer Bis[2-(2-benzothiazolyl)phenolato]zinc(II), indicating its potential use in various research fields. However, the specific applications aren't disclosed by the suppliers themselves [, , ].

Next Steps:

  • Scientific literature databases: Searching scientific databases like ScienceDirect, Scopus, or Web of Science using the compound's name or CAS number (58280-31-2) might reveal research articles where Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is used.
  • Patent databases: Patent filings related to the synthesis or applications of Bis[2-(2-benzothiazolyl)phenolato]zinc(II) might provide insights into its potential uses [].

The chemical behavior of bis[2-(2-benzothiazolyl)phenolato]zinc(II) is characterized by its ability to form coordination complexes with various ligands, particularly due to the presence of the benzothiazole moiety. In the presence of strong acids or bases, it can undergo deprotonation or protonation reactions, altering its solubility and reactivity. Additionally, it can participate in redox reactions, which are essential for its function in electronic devices .

The synthesis of bis[2-(2-benzothiazolyl)phenolato]zinc(II) typically involves the reaction of zinc salts with 2-(2-benzothiazolyl)phenol in an appropriate solvent. Common methods include:

  • Solvent-based synthesis: Mixing zinc acetate or zinc chloride with 2-(2-benzothiazolyl)phenol in solvents such as ethanol or methanol under controlled temperature conditions.
  • Hydrothermal synthesis: Employing high-temperature and high-pressure conditions to facilitate the formation of the compound from its precursors.
  • Solid-state synthesis: Grinding the reactants together followed by thermal treatment to promote reaction completion .

Bis[2-(2-benzothiazolyl)phenolato]zinc(II) has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): It is widely used as an electron transport layer material due to its efficient electroluminescent properties.
  • Optoelectronic Devices: The compound is integral in fabricating devices that require high purity and performance.
  • Fluorescent Materials: Its unique photophysical properties make it suitable for applications in fluorescence-based technologies .

Studies on interaction mechanisms involving bis[2-(2-benzothiazolyl)phenolato]zinc(II) often focus on its coordination chemistry and photophysical behavior. The compound can interact with various ligands, impacting its electronic properties and stability. Such interactions are crucial for optimizing its performance in OLEDs and other electronic applications .

Several compounds share structural similarities with bis[2-(2-benzothiazolyl)phenolato]zinc(II). Here are some notable examples:

Compound NameChemical FormulaUnique Features
Bis[2-(4-methylbenzothiazolyl)phenolato]zinc(II)C26_{26}H18_{18}N2_{2}O2_{2}S2_{2}ZnMethyl substitution enhances solubility
Bis[2-(benzothiazolyl)-phenolate]copper(II)C26_{26}H16_{16}N2_{2}O2_{2}S2_{2}CuCopper-based variant with different electronic properties
Bis[4-(benzothiazole)-phenolate]zinc(II)C26_{26}H16_{16}N2_{2}O2_{2}S2_{2}ZnVariation in phenolic substitution affects luminescence

Bis[2-(2-benzothiazolyl)phenolato]zinc(II)'s unique combination of high electroluminescence efficiency, stability, and suitability for OLED applications distinguishes it from these similar compounds. Its specific structural features contribute to its effectiveness as an electron transport layer material, making it a subject of extensive research and application development in optoelectronics .

Hydrogen Bond Acceptor Count

6

Exact Mass

515.994462 g/mol

Monoisotopic Mass

515.994462 g/mol

Heavy Atom Count

33

GHS Hazard Statements

H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-16

Explore Compound Types